Methyl 2-cyano-3-(dimethylamino)acrylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-cyano-3-(dimethylamino)acrylate derivatives involves regioselective coupling processes and condensation reactions. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates have been synthesized from ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, showcasing the versatility of this compound's derivatives in chemical synthesis (Arfaoui & Amri, 2009).
Molecular Structure Analysis
The molecular structure of methyl 2-cyano-3-(dimethylamino)acrylate derivatives has been confirmed through single crystal X-ray diffraction, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass spectroscopy. These techniques have revealed the triclinic crystal system and space group of the crystal, providing insights into its geometric and electronic structure (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Chemical Reactions and Properties
Methyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including cycloadditions and transformations into multifunctional compounds, highlighting its reactivity and potential as a building block for synthesizing heterocyclic systems. The ability to form spiro compounds through addition and cyclocondensation reactions with methyl acrylate and dimethyl acetylenedicarboxylate showcases its versatility in organic synthesis (Huang & Wamhoff, 1984).
Physical Properties Analysis
The physical properties of methyl 2-cyano-3-(dimethylamino)acrylate derivatives, such as thermal behavior, photoconductivity, and photoluminescence, have been extensively studied. These studies reveal the material's stability, electrical properties, and behavior under various conditions, making it a subject of interest for materials science research (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Scientific Research Applications
Crystal Structure Analysis : Methyl 2-cyano-3-(dimethylamino)acrylate has been analyzed for its crystal structure, revealing that molecules are nearly planar and aligned to form stacks perpendicular to the c axis. This information is crucial for understanding its physical properties and potential applications in materials science (Lokaj, Sivý, Ilavský, & Vrabel, 1989).
Organic Electronics : Research has shown the potential opto-electronic applications of donor–π–acceptor (D–π–A) push–pull chromophores that include methyl 2-cyano-3-(dimethylamino)acrylate. These chromophores demonstrate good optical transparency and thermal stability, indicating their suitability for use in electronic devices (Gupta & Singh, 2015).
Synthesis of Pyrimidine Derivatives : Methyl 2-cyano-3-(dimethylamino)acrylate has been used in the synthesis of pyrimidine-4(3H)-ones. This demonstrates its usefulness as a precursor in organic synthesis, particularly in the creation of compounds with potential pharmaceutical applications (Sokolenko et al., 2017).
Optical and Thermal Characterization : The compound has been studied for its structural, optical, thermal, and electrical characteristics. Such studies are critical in assessing its suitability for various applications in materials science and engineering (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Corrosion Inhibition : Methyl 2-cyano-3-(dimethylamino)acrylate, as part of donor–π–acceptor-type compounds, has been tested to restrict corrosion of mild steel in acidic environments. This finding could be significant for industrial applications where corrosion resistance is crucial (Tiwari et al., 2018).
Polymerization Studies : The compound has been utilized in the synthesis of various polymers, exploring its behavior in controlled radical polymerization processes. This is relevant for creating new materials with specific properties (Zeng, Shen, & Zhu, 2002).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-cyano-3-(dimethylamino)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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